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Abstract
CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), an

enzyme crucial for the breakdown of glycogen. Developed by Pfizer, this indole-2-carboxamide

derivative was initially investigated as a therapeutic agent for type 2 diabetes mellitus. The

primary rationale was to mitigate the excessive hepatic glucose production that contributes to

hyperglycemia in this patient population. CP-316819, an analog of the earlier compound CP-

91149, exhibits a glucose-dependent inhibitory mechanism, enhancing its potential for a safer

profile by reducing the risk of hypoglycemia. Beyond its metabolic effects, CP-316819 has also

been demonstrated to increase brain glycogen stores and confer neuroprotective effects in

preclinical models of hypoglycemia. This technical guide provides a comprehensive overview of

the discovery, mechanism of action, and key preclinical findings related to CP-316819,

presenting quantitative data in structured tables, detailing experimental methodologies, and

illustrating key pathways and workflows through diagrams.

Introduction: The Rationale for Glycogen
Phosphorylase Inhibition
In type 2 diabetes, elevated fasting plasma glucose is largely a consequence of increased

hepatic glucose production (HGP). HGP is a dual process involving gluconeogenesis (the

synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). Glycogen
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phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis.[1] Therefore, inhibiting

hepatic GP presents a direct strategy to reduce HGP and, consequently, lower blood glucose

levels.[1][2] The development of GP inhibitors like CP-316819 was driven by the therapeutic

hypothesis that modulating this pathway could offer a novel treatment for hyperglycemia in type

2 diabetes.[1]

Discovery and Chemical Properties of CP-316819
CP-316819, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-

(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was

developed by Pfizer as a selective inhibitor of glycogen phosphorylase. It is an analog of the

compound CP-91149.[2]

Table 1: Chemical and Physical Properties of CP-316819

Property Value

Chemical Formula C₂₁H₂₂ClN₃O₄

Molecular Weight 415.87 g/mol

CAS Number 186392-43-8

Solubility Soluble to 100 mM in DMSO and ethanol

Purity ≥98% (HPLC)

Mechanism of Action: Allosteric Inhibition
CP-316819 functions as an allosteric inhibitor of glycogen phosphorylase, binding to a

regulatory site distinct from the active site. This binding event stabilizes the enzyme in its

inactive T-state conformation, thereby preventing the catalytic breakdown of glycogen. A key

feature of CP-316819 and its analogs is that their inhibitory potency is significantly enhanced in

the presence of glucose. This synergistic interaction is therapeutically advantageous, as the

inhibitor would be most active during hyperglycemic conditions and less so as blood glucose

levels normalize, theoretically reducing the risk of drug-induced hypoglycemia.
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Signaling Pathway of Glycogenolysis and Inhibition by
CP-316819
The following diagram illustrates the hormonal activation of glycogenolysis and the point of

intervention for CP-316819.
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Caption: Hormonal activation of glycogenolysis and the inhibitory action of CP-316819.

Preclinical Data
In Vitro Efficacy
CP-316819 is a potent inhibitor of both human skeletal muscle and liver glycogen

phosphorylase a.

Table 2: In Vitro Inhibitory Activity of CP-316819
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Enzyme Isoform IC₅₀ (µM)

Human Skeletal Muscle Glycogen

Phosphorylase a (huSMGPa)
0.017

Human Liver Glycogen Phosphorylase a

(huLGPa)
0.034

Data sourced from commercial suppliers.

The inhibitory activity of the parent compound, CP-91149, was shown to be highly dependent

on glucose concentration.

Table 3: Glucose-Dependent Inhibition by CP-91149

Compound Condition IC₅₀ (µM)

CP-91149
In the presence of 7.5 mM

glucose
0.13

CP-91149 In the absence of glucose 5- to 10-fold less potent

Data from Martin et al. (1998) for the analog CP-91149.

In Vivo Efficacy (Animal Models)
Studies in diabetic animal models demonstrated the glucose-lowering effects of glycogen

phosphorylase inhibitors.

Table 4: In Vivo Effects of the Analog CP-91149 in Diabetic Mice
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Animal Model Treatment Dose Key Findings

Diabetic ob/ob mice
Oral administration of

CP-91149
25-50 mg/kg

Rapid (3 hours)

glucose lowering by

100-120 mg/dl without

producing

hypoglycemia.

Normoglycemic, non-

diabetic mice
CP-91149 Not specified

No significant lowering

of glucose levels.

Neuroprotective Effects
CP-316819 has been shown to have effects on brain glycogen metabolism, leading to

neuroprotective outcomes in the context of hypoglycemia.

Table 5: Neuroprotective Effects of CP-316819 in Rats

Animal Model Treatment Key Findings

Male Sprague-Dawley rats CP-316819
88 ± 3% increase in brain

glycogen content.

Rats subjected to

hypoglycemia
CP-316819

Maintained brain electrical

activity 91 ± 14 min longer than

controls and showed markedly

reduced neuronal death.

Experimental Protocols
Glycogen Phosphorylase Inhibition Assay (General
Protocol)
This protocol is a generalized representation based on methodologies described in the

literature for glycogen phosphorylase inhibitors.

Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase

a is purified and diluted in an appropriate buffer (e.g., HEPES buffer, pH 7.2).
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Compound Preparation: CP-316819 is dissolved in DMSO to create a stock solution, which

is then serially diluted to the desired concentrations.

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction

mixture contains the enzyme, the inhibitor (or vehicle control), and the substrates glycogen

and glucose-1-phosphate. The reaction is initiated by the addition of one of the substrates.

Detection: The activity of glycogen phosphorylase is determined by measuring the amount of

inorganic phosphate released from glucose-1-phosphate. This is often achieved using a

colorimetric method, such as the malachite green assay, which detects the phosphate

produced.

Data Analysis: The rate of the enzymatic reaction is measured, and the IC₅₀ value is

calculated by plotting the percent inhibition against the logarithm of the inhibitor

concentration.

In Vivo Hypoglycemia Model in Rats
This protocol is a generalized representation of the methodology used to assess the

neuroprotective effects of CP-316819.

Animal Model: Male Sprague-Dawley rats are used.

Drug Administration: A treatment group receives CP-316819 (e.g., via intraperitoneal

injection), while a control group receives a vehicle.

Induction of Hypoglycemia: Hypoglycemia is induced by the administration of insulin.

Monitoring: Blood glucose levels are monitored regularly. Brain electrical activity is monitored

via electroencephalography (EEG) to determine the time to isoelectricity (a measure of

neuronal function).

Histological Analysis: After a recovery period, brain tissue is collected, sectioned, and

stained (e.g., with hematoxylin and eosin) to assess the extent of neuronal death in

vulnerable brain regions.
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Data Analysis: The time to isoelectric EEG and the number of damaged neurons are

compared between the CP-316819-treated and control groups.

Development and Clinical Status
While CP-316819 and its analogs showed promise in preclinical studies, information regarding

their progression into human clinical trials is limited. Some studies suggest that glycogen

phosphorylase inhibitors, as a class, have entered Phase II clinical trials. However, no specific

clinical trial data for CP-316819 or CP-91149 for the treatment of type 2 diabetes is readily

available in the public domain. The lack of published later-stage clinical trial data may suggest

that the development of this specific compound for its initial indication did not proceed or that

the results did not meet the primary endpoints.

Conclusion
CP-316819 is a well-characterized preclinical compound that effectively inhibits glycogen

phosphorylase with a desirable glucose-dependent mechanism of action. Its ability to lower

blood glucose in animal models of diabetes and to provide neuroprotection during

hypoglycemia highlights the therapeutic potential of targeting glycogenolysis. While its clinical

development for diabetes remains unclear, the wealth of preclinical data makes CP-316819 a

valuable tool for researchers studying glycogen metabolism in various physiological and

pathological contexts.

Visualizations
Experimental Workflow: In Vivo Neuroprotection Study
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Caption: Workflow for assessing the neuroprotective effects of CP-316819 in a rat model of

hypoglycemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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